molecular formula C27H21N3O4 B12026291 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate CAS No. 764653-86-3

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Cat. No.: B12026291
CAS No.: 764653-86-3
M. Wt: 451.5 g/mol
InChI Key: QAWAKJMQVIILCM-OGLMXYFKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 1-naphthylamine with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 4-(2-bromoacetyl)phenyl 2-methylbenzoate under specific conditions to yield the final product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of naphthylamine and carbohydrazonoyl groups makes it particularly versatile in various research applications .

Properties

CAS No.

764653-86-3

Molecular Formula

C27H21N3O4

Molecular Weight

451.5 g/mol

IUPAC Name

[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C27H21N3O4/c1-18-7-2-4-10-22(18)27(33)34-21-15-13-19(14-16-21)17-28-30-26(32)25(31)29-24-12-6-9-20-8-3-5-11-23(20)24/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

QAWAKJMQVIILCM-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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